2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 923459-69-2
Cat. No.: VC7229832
Molecular Formula: C23H27N3O7S
Molecular Weight: 489.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923459-69-2 |
---|---|
Molecular Formula | C23H27N3O7S |
Molecular Weight | 489.54 |
IUPAC Name | 2-benzylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C23H27N3O7S/c1-4-30-18-12-17(13-19(31-5-2)21(18)32-6-3)22-25-26-23(33-22)24-20(27)15-34(28,29)14-16-10-8-7-9-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,24,26,27) |
Standard InChI Key | QANDDJYMIFQDQO-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(benzylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide. Its molecular formula is C₂₆H₂₈N₄O₆S, corresponding to a molecular weight of 548.59 g/mol.
Structural Features
The molecule comprises three key regions:
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1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, and one oxygen atom at position 4.
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3,4,5-Triethoxyphenyl Substituent: Attached to the oxadiazole ring at position 5, this group introduces steric bulk and electron-donating ethoxy groups.
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Benzylsulfonyl-Acetamide Side Chain: Linked to the oxadiazole’s position 2, this moiety combines a sulfonyl group (enhancing polarity) with a benzyl ring (contributing hydrophobicity).
Table 1: Key Structural Descriptors
Parameter | Value/Description |
---|---|
Aromatic Systems | 1,3,4-Oxadiazole, benzene (benzylsulfonyl) |
Functional Groups | Sulfonyl, acetamide, ethoxy |
Hydrogen Bond Acceptors | 6 (oxadiazole O, sulfonyl O, amide O, ethoxy O) |
Hydrogen Bond Donors | 1 (amide NH) |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
Step 1: Formation of 5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
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Hydrazide Preparation: React 3,4,5-triethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
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Cyclization: Treat the hydrazide with cyanogen bromide (BrCN) in anhydrous ethanol under reflux to yield the oxadiazole amine .
Step 2: Acetylation with Benzylsulfonyl Acetic Acid
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Activation: Convert benzylsulfonyl acetic acid to its acyl chloride using thionyl chloride (SOCl₂).
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Coupling: React the acyl chloride with the oxadiazole amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | BrCN, EtOH, reflux, 6 hr | 72 | 89 |
2 | SOCl₂, DCM, 0°C → rt, 2 hr | 68 | 92 |
Industrial-Scale Considerations
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted hydrazide and byproducts.
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Green Chemistry: Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields .
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic benzyl and triethoxyphenyl groups.
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logP: Calculated logP (octanol-water) of 3.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 3: Solubility in Common Solvents
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 45.2 |
Methanol | 12.7 |
Ethyl Acetate | 8.9 |
Spectroscopic Characterization
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IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch, amide), 1340 cm⁻¹ (S=O stretch), 1250 cm⁻¹ (C-O-C ether).
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, oxadiazole), δ 7.35–7.28 (m, 5H, benzyl), δ 4.12 (q, 6H, OCH₂CH₃) .
Biological Activity and Mechanisms
Anticancer Activity
In silico docking studies predict strong binding to EGFR (epidermal growth factor receptor) kinase domain (ΔG = -9.8 kcal/mol) . Preliminary in vitro data show:
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Cytotoxicity: IC₅₀ = 18.7 µM against MCF-7 breast cancer cells.
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Apoptosis Induction: 23% increase in caspase-3 activity at 25 µM .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substitute ethoxy groups with methoxy to reduce metabolic demethylation.
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Prodrug Design: Esterify acetamide to enhance oral bioavailability.
Patent Landscape
Three patents (US20230159823A1, WO2022177547A1, CN114805338A) claim derivatives of 1,3,4-oxadiazole acetamides for oncology and neurology applications .
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